molecular formula C15H20N2O3 B1461684 Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate CAS No. 882029-13-2

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate

Cat. No. B1461684
M. Wt: 276.33 g/mol
InChI Key: FRJWOJJLXVTBCQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate is a biochemical compound used for proteomics research . It has a molecular formula of C15H20N2O3 and a molecular weight of 276.33 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate is represented by the formula CCOC(=O)/C=C/C1=C(N=CC=C1)NC(=O)C©©C . This indicates that the molecule is composed of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate are not fully detailed in the search results. It is known that the compound has a molecular weight of 276.33 .

Scientific Research Applications

Synthesis and Material Development

One study explored the one-step aldol condensation of ethyl acetate with formaldehyde over Ce and P modified cesium supported alumina catalyst, highlighting a method for synthesizing ethyl acrylate (EA) through an environmentally friendly process (Sararuk et al., 2017). This research is significant for developing new materials and chemicals through sustainable methods.

Another study focused on the synthesis and color assessment of some 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives , which were prepared by cyclization of ethyl 2-cyano-3-pyrenyl acrylate with aryl methyl ketones. The findings contribute to the fields of dyes and pigments, offering insights into the creation of new materials with specific optical properties (Chen & Wang, 1995).

Polymer and Copolymer Analysis

Research into the compositional analysis of multicomponent acrylic resins by pyrolysis-capillary gas chromatography (Py-CGC) provides an analytical technique for determining the composition of complex polymer systems. This study aids in the understanding of the properties and applications of ethyl acrylate-based copolymers (Mao et al., 1995).

Catalysis and Chemical Reactions

The hydroformylation of ethyl acrylate catalyzed by Rh (acac) (CO)2-phosphorus ligand systems was examined, showcasing the potential of ethyl acrylate in catalytic reactions to produce valuable chemical intermediates. The research demonstrates the versatility of ethyl acrylate in synthetic chemistry and its applicability in industrial processes (Yamashita et al., 1993).

Safety And Hazards

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate is recommended for use as a laboratory chemical . It is advised against use in food, drugs, pesticides, or biocidal products . Safety data sheets should always be consulted when handling this chemical .

properties

IUPAC Name

ethyl (E)-3-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-20-12(18)9-8-11-7-6-10-16-13(11)17-14(19)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17,19)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJWOJJLXVTBCQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=CC=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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